molecular formula C19H29NO2 B13971396 tert-Butyl 2-(3-(tert-butyl)phenyl)pyrrolidine-1-carboxylate

tert-Butyl 2-(3-(tert-butyl)phenyl)pyrrolidine-1-carboxylate

Cat. No.: B13971396
M. Wt: 303.4 g/mol
InChI Key: SMFCFNLQVXBRNR-UHFFFAOYSA-N
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Description

2-[3-(1,1-Dimethylethyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,1-Dimethylethyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves the reaction of 3-(1,1-Dimethylethyl)phenylamine with pyrrolidine-1-carboxylic acid tert-butyl ester. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,1-Dimethylethyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-[3-(1,1-Dimethylethyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(1,1-Dimethylethyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The phenyl group, with its tert-butyl substitution, can influence the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(1,1-Dimethylethyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester apart from similar compounds is its specific combination of a pyrrolidine ring and a tert-butyl-substituted phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 2-(3-tert-butylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H29NO2/c1-18(2,3)15-10-7-9-14(13-15)16-11-8-12-20(16)17(21)22-19(4,5)6/h7,9-10,13,16H,8,11-12H2,1-6H3

InChI Key

SMFCFNLQVXBRNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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